Magnesium Ascorbyl Phosphate
Description
Properties
Molecular Formula |
C12H12Mg3O18P2 |
|---|---|
Molecular Weight |
579.08 g/mol |
IUPAC Name |
trimagnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/2C6H9O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;/q;;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |
InChI Key |
PBSRSWFGYPZDAU-FFIPNUABSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Magnesium Ascorbyl Phosphate is synthesized through a chemical reaction involving the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts. This process results in the formation of L-Ascorbic Acid 2-phosphate (magnesium salt hydrate). The compound is then purified and stabilized for use in various applications .
Chemical Reactions Analysis
Magnesium Ascorbyl Phosphate undergoes several types of chemical reactions, including:
Oxidation: As a derivative of ascorbic acid, this compound can undergo oxidation reactions, where it is converted to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: In certain conditions, this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include water, phosphoric acid, and magnesium salts. The major products formed from these reactions are dehydroascorbic acid and various magnesium salts .
Scientific Research Applications
Skincare Applications
1.1 Antioxidant Properties
MAP acts as a potent antioxidant, scavenging free radicals and protecting the skin from oxidative stress. Its stability compared to ascorbic acid allows for prolonged efficacy in cosmetic formulations .
1.2 Melasma and Hyperpigmentation Treatment
Recent studies have demonstrated the effectiveness of MAP in treating melasma and hyperpigmentation. A clinical study comparing MAP ethosomal gel to niosomal gel showed significant reductions in melanin levels after one month with ethosomal formulations . The combination of MAP with trichloroacetic acid peels was also found to be more effective than the peel alone in reducing melasma severity .
Table 1: Efficacy of MAP in Melasma Treatment
| Treatment Type | Duration | Significant Results |
|---|---|---|
| Ethosomal Gel | 1 Month | Significant decrease in melanin |
| Niosomal Gel | 6 Months | Significant decrease in melanin |
| TCA Peel + MAP | 6 Weeks | Higher MASI score reduction |
Wound Healing Applications
MAP has shown promise in enhancing collagen stabilization, which is crucial for wound healing. Studies indicate that incorporating MAP into collagen films improves their mechanical properties and accelerates wound closure . In vivo studies revealed complete wound closure within 16 days when treated with MAP-stabilized collagen films.
Table 2: Wound Healing Efficacy with MAP
| Treatment Type | Closure Time | Mechanical Properties Improved |
|---|---|---|
| Collagen Film with MAP | 16 Days | Yes |
| Control (Collagen Film Alone) | Not reported | No |
Anti-Inflammatory Effects
MAP has been investigated for its anti-inflammatory properties, particularly in the treatment of acne vulgaris. In cultured sebocytes, MAP reduced the expression of inflammatory cytokines and lipid peroxidation induced by lipopolysaccharides (LPS) . This suggests that MAP may serve as an effective agent for managing acne-related inflammation.
Table 3: Anti-Inflammatory Effects of MAP
| Parameter | Control (LPS) | MAP Treatment |
|---|---|---|
| TLR-4 Expression | Increased | Decreased |
| MMP-9 Expression | Increased | Decreased |
| Lipid Peroxidation | High | Significantly Lowered |
Bone Formation Potential
Emerging research indicates that MAP may promote bone formation through calcium/calmodulin-dependent protein kinase II (CaMKII) signaling pathways . This application opens new avenues for investigating MAP's role in bone health and potential treatments for osteoporosis.
Mechanism of Action
Magnesium Ascorbyl Phosphate primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα). This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells. This compound directly binds to and activates CaMKIIα, leading to an increase in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein), as well as an elevation of C-FOS expression. These interactions promote osteoblastogenesis and bone formation .
Comparison with Similar Compounds
Table 1: Stability of Vitamin C Derivatives in Cosmetic Formulations
Antioxidant Activity
MAP’s antioxidant efficacy is lower than ascorbic acid but higher than SAP. In ABTS assays, MAP’s IC₅₀ is 38.52 µg/mL, compared to ascorbic acid’s 3.89 µg/mL and SAP’s 28.78 µg/mL . However, MAP’s stability allows prolonged antioxidant activity in vivo. In murine models, 1 mM MAP prevents UVB-induced lipid peroxidation and delays skin tumor formation by 30% .
Table 2: Antioxidant and Tyrosinase Inhibition Profiles
*Data for D2 derivative from .
Skin Penetration and Clinical Efficacy
MAP’s hydrophilic nature limits epidermal penetration unless formulated in ethosomes or emulgels. Ethosomal MAP achieves 86.14 ± 1.58% entrapment efficiency, enhancing transdermal delivery . Clinically, 5% MAP cream combined with trichloroacetic acid (TCA) peels reduces melasma severity (MASI score) by 81.1% in 6 weeks, outperforming TCA peels alone (66.2% reduction) . In contrast, SAP and AP in multiple emulsions reduce melanin content by 15–20% over 12 weeks, with SAP showing superior anti-inflammatory effects .
Formulation Considerations
Q & A
Q. How does the stability of magnesium ascorbyl phosphate (MAP) compare to other vitamin C derivatives in aqueous formulations, and what methodologies are used to assess this?
MAP exhibits superior stability in aqueous solutions compared to L-ascorbic acid, retaining >95% potency at 40°C without pH adjustment, as shown in accelerated stability studies using HPLC and spectrophotometric assays. Stability is attributed to its phosphate ester group, which reduces oxidation susceptibility . Experimental protocols recommend monitoring degradation products (e.g., dehydroascorbic acid) via HPLC under varying pH (5–7) and temperature conditions (25–40°C) to model real-world formulation challenges .
Q. What safety assessments are critical for MAP in topical formulations, and how are conflicting toxicological data reconciled?
The Cosmetic Ingredient Review (CIR) Expert Panel concluded MAP is safe at concentrations ≤3% in leave-on products, based on acute toxicity (LD50 >2000 mg/kg in rats), dermal irritation (non-irritating in rabbit models), and genotoxicity (Ames test negative) studies . However, discrepancies in photoprotective efficacy data (e.g., conflicting results on UV-induced lipid peroxidation inhibition) require meta-analysis of study designs, including differences in vehicle composition and skin models (ex vivo human vs. murine) .
Q. What experimental models are used to validate MAP’s antioxidant mechanisms in skin?
In vitro assays include:
- DPPH/ABTS radical scavenging : Quantifies free radical neutralization at physiological pH (7.4).
- Lipid peroxidation inhibition : Measures malondialdehyde (MDA) levels in UV-irradiated skin homogenates.
- Collagen synthesis : MAP increases procollagen I mRNA in human dermal fibroblasts (3D cultures) at 0.1–1.0 mM concentrations via TGF-β pathway modulation .
Advanced Research Questions
Q. How can synergistic interactions between MAP and other antioxidants (e.g., melatonin, arbutin) be systematically evaluated?
- Experimental design : Co-encapsulation in lipid nanoparticles or anhydrous gels to prevent hydrolysis.
- Outcome metrics :
- Tyrosinase inhibition: Assess melanin reduction in B16F10 melanoma cells.
- Skin hydration: Corneometer measurements in human volunteers after 4-week application of MAP + arbutin creams (e.g., 2% MAP + 1% arbutin showed 32% SC hydration increase vs. controls) .
- Contradictions : Melatonin’s pro-oxidant effects at high doses (>5%) may counteract MAP’s benefits, necessitating dose-response optimization .
Q. What methodologies enhance MAP’s dermal penetration in compromised skin barriers?
- Chemical enhancers : Oleic acid (5% w/w) increases MAP flux by 2.5-fold in Franz diffusion cells using ex vivo human skin.
- Physical methods : Ultrasound with microbubbles (1 MHz, 0.5 W/cm²) improves transdermal delivery by 40% in murine models, validated via confocal microscopy .
- Limitations : Enhanced penetration may correlate with irritation risk, requiring concurrent TEWL (transepidermal water loss) monitoring .
Q. How can in vitro efficacy data (e.g., MIC values) for MAP against C. acnes be translated to clinical settings?
While MAP’s MIC for C. acnes is >1280 µg/mL in vitro, its anti-inflammatory effects (e.g., IL-6 suppression in keratinocytes) may drive clinical efficacy in acne. Experimental validation requires:
- 3D sebaceous gland models : Measure sebum oxidation and comedolysis.
- Human trials : Double-blind studies comparing 5% MAP gels vs. salicylic acid in inflammatory lesion count reduction .
Q. What are the long-term stability challenges for MAP in anhydrous vs. hydrous formulations?
- Anhydrous systems (e.g., silicone-based creams): MAP retains 98% potency after 12 months at 25°C.
- Hydrous systems : Water activity (aw) >0.7 accelerates hydrolysis; stability is maintained with:
Q. How does MAP modulate stratum corneum hydration, and what are the limitations of current measurement techniques?
MAP enhances ceramide synthesis via serine palmitoyltransferase activation, increasing SC hydration by 25% in 8-week human studies. However, corneometer data may overestimate hydration due to surface electrolyte interference. Alternative methods:
Q. What evidence supports MAP’s role in photoprotection, and how do study designs affect outcome reliability?
MAP reduces UVB-induced erythema by 18% in human skin equivalents (vs. 12% for ascorbic acid) by scavenging singlet oxygen (¹O₂). However, in vivo studies using solar-simulated radiation (SSR) show variability due to differences in:
Q. How does MAP stability vary under extreme pH conditions relevant to cosmetic formulations?
MAP decomposes at pH <4 (hydrolysis to ascorbic acid) and pH >9 (phosphate group cleavage). Stability is optimal at pH 6.5–7.5, validated via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
